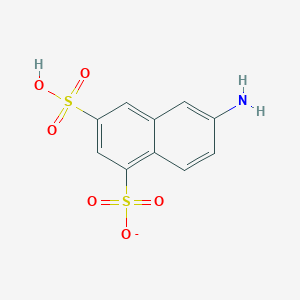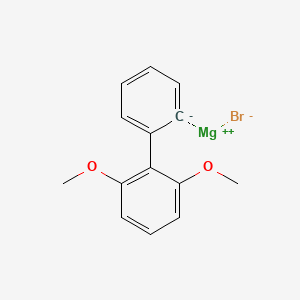
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to a propanoate moiety, which is further substituted with a 2-chloro-5-fluoropyridin-4-yl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and tert-butyl propanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired conversion.
Chemical Reactions Analysis
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a carboxylic acid derivative.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl 2-(2-chloro-5-fluoropyridin-3-yl)propanoate: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. This positional change can affect its reactivity and binding properties.
tert-Butyl 2-(2-chloro-5-formylpyridin-4-yl)propanoate:
tert-Butyl 2-(2-bromo-5-fluoropyridin-4-yl)propanoate: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C12H15ClFNO2 |
|---|---|
Molecular Weight |
259.70 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C12H15ClFNO2/c1-7(11(16)17-12(2,3)4)8-5-10(13)15-6-9(8)14/h5-7H,1-4H3 |
InChI Key |
BJJPVRMUBWZQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1F)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



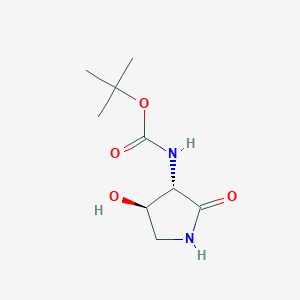
![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)


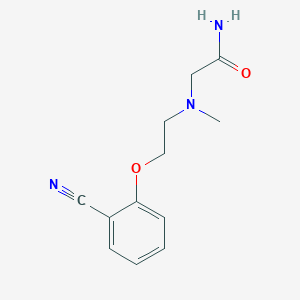

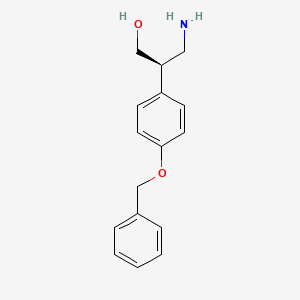

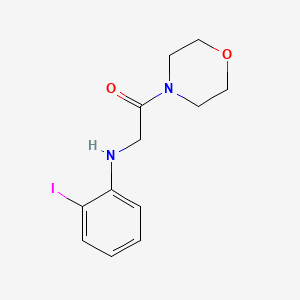
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
